molecular formula C13H14N2O3 B13016100 Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Katalognummer: B13016100
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: JSHXMQVAEDTPND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 7-oxo-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound that features a unique diazabicycloheptane structure

Vorbereitungsmethoden

The synthesis of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves cyclization reactions. One common method involves the cyclization of azetidinone isothiocyanate followed by S-alkylation. The intermediate 7-oxo-3-thioxo-1,4-diazabicyclo[3.2.0]heptane-2-carboxylate can be oxidized by benzeneseleninic anhydride to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like benzeneseleninic anhydride and reducing agents specific to the desired transformation. The major products formed depend on the type of reaction and the conditions employed.

Wissenschaftliche Forschungsanwendungen

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s diazabicycloheptane structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their substituents and specific functional groups The uniqueness of Benzyl 7-oxo-3,6-diazabicyclo[32

Eigenschaften

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c16-12-10-6-15(7-11(10)14-12)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16)

InChI-Schlüssel

JSHXMQVAEDTPND-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(CN1C(=O)OCC3=CC=CC=C3)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.